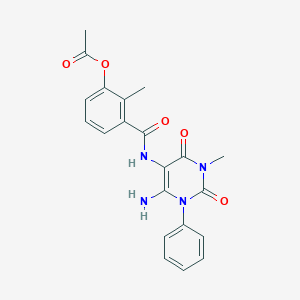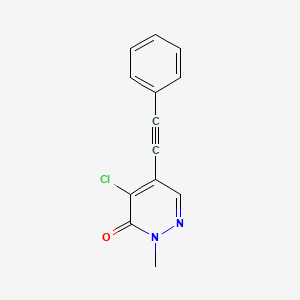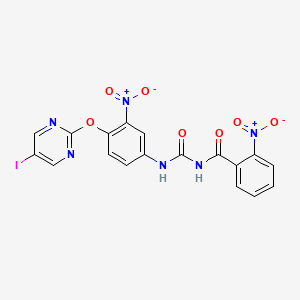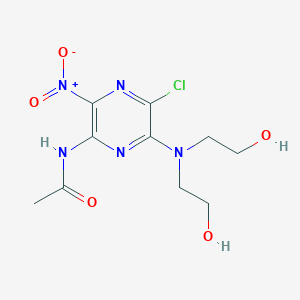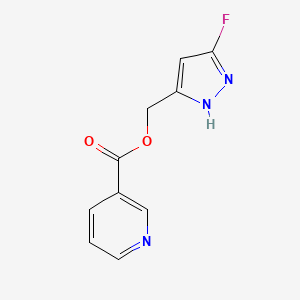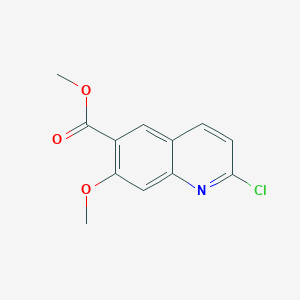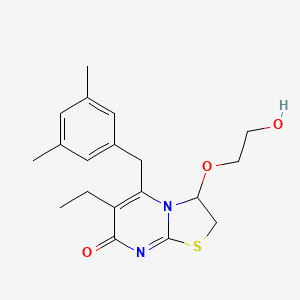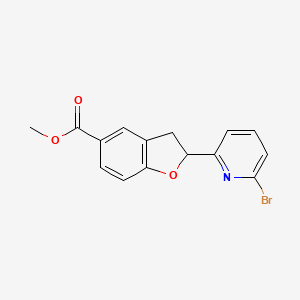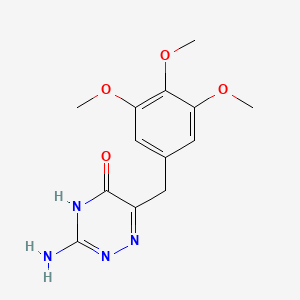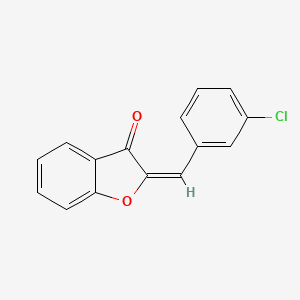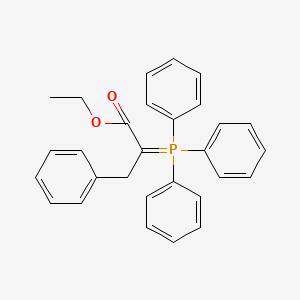
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate: is an organic compound that belongs to the class of phosphoranylidene derivatives It is characterized by the presence of a triphenylphosphoranylidene group attached to a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate can be synthesized through the reaction of ethyl 2-bromopropanoate with triphenylphosphine. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is heated under reflux conditions, usually at temperatures between 75-80°C, for about 24 hours. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反应分析
Types of Reactions: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted esters, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction, which is essential for the synthesis of alkenes from aldehydes and ketones.
Biology: The compound can be used to study enzyme-catalyzed reactions involving phosphoranylidene intermediates.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
作用机制
The mechanism of action of ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate involves the formation of a phosphoranylidene intermediate, which can undergo various transformations. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in substrates. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex molecules .
相似化合物的比较
- Ethyl 2-(triphenylphosphoranylidene)propanoate
- Ethyl 2-(triphenylphosphoranylidene)acetate
- Ethyl 2-(triphenylphosphoranylidene)butanoate
Uniqueness: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate is unique due to the presence of a phenyl group, which enhances its reactivity and provides additional steric and electronic effects. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups .
属性
分子式 |
C29H27O2P |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
ethyl 3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C29H27O2P/c1-2-31-29(30)28(23-24-15-7-3-8-16-24)32(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-22H,2,23H2,1H3 |
InChI 键 |
GXHGRZOWBIICNJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


